(Benzenesulfonyl)methyl prop-2-enoate
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Overview
Description
(Benzenesulfonyl)methyl prop-2-enoate is an organic compound with the molecular formula C12H14O4S. . This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methyl prop-2-enoate typically involves the reaction of benzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfinyl or thiol compounds .
Scientific Research Applications
(Benzenesulfonyl)methyl prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzenesulfonyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar in structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
Methyl 2-[(benzenesulfonyl)methyl]prop-2-enoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
(Benzenesulfonyl)methyl prop-2-enoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
62839-41-2 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
benzenesulfonylmethyl prop-2-enoate |
InChI |
InChI=1S/C10H10O4S/c1-2-10(11)14-8-15(12,13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
RZQKKHDPVAOKRB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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